5-Amino-2-hydroxy-N-methylbenzamide
Description
5-Amino-2-hydroxy-N-methylbenzamide is a benzamide derivative characterized by an amino (-NH₂) group at the 5-position, a hydroxyl (-OH) group at the 2-position, and an N-methyl (-N-CH₃) substitution on the benzamide moiety. The compound’s hydroxyl and amino groups may confer hydrogen-bonding capabilities, influencing solubility and reactivity in catalytic or biological systems.
Properties
CAS No. |
170368-40-8 |
|---|---|
Molecular Formula |
C8H10N2O2 |
Molecular Weight |
166.18 g/mol |
IUPAC Name |
5-amino-2-hydroxy-N-methylbenzamide |
InChI |
InChI=1S/C8H10N2O2/c1-10-8(12)6-4-5(9)2-3-7(6)11/h2-4,11H,9H2,1H3,(H,10,12) |
InChI Key |
TZEPFEDEUUHBDU-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=C(C=CC(=C1)N)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural analogs of 5-Amino-2-hydroxy-N-methylbenzamide, focusing on substituents, synthesis routes, and functional properties.
Structural and Functional Differences
- Substituent Effects: 5-Amino vs. 5-Bromo: The amino group in the target compound enhances nucleophilicity, enabling participation in condensation or coupling reactions, whereas bromine in 5-bromo analogs facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) . Hydroxyl vs. Methoxy: The 2-OH group in the target compound allows for hydrogen bonding and chelation with metals, critical in catalysis . In contrast, methoxy groups (e.g., ) increase steric hindrance and electron-donating effects, altering reaction pathways.
- N,N-Dimethylation () may reduce solubility but stabilize against enzymatic degradation.
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